3-(4-ethoxyphenyl)-2-[({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one
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Description
3-(4-ethoxyphenyl)-2-[({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C30H29N3O4S and its molecular weight is 527.64. The purity is usually 95%.
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Scientific Research Applications
Quinazolinone Derivatives and Biological Activities
Quinazolinone derivatives, such as the compound , have been widely studied for their various biological activities. These activities include antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, anticancer, antihypertensive, diuretic, pesticidal, anticonvulsant, anaesthetic, sedative, anti-malarial, and anti-diabetic properties. For instance, a study by Osarumwense Peter Osarodion (2023) highlighted the significant analgesic activity of some quinazolinone compounds.
Antimicrobial and Anti-inflammatory Applications
Quinazolinone derivatives have also been explored for their antimicrobial and anti-inflammatory applications. Research by B. Dash et al. (2017) demonstrated the effectiveness of certain quinazolinone compounds against microbes and their potential in treating both pain and inflammation.
Tubulin Polymerization Inhibitors and Vascular Disrupting Agents
In the field of cancer research, certain quinazolinone derivatives have been investigated as tubulin polymerization inhibitors and vascular disrupting agents. The study by Mohsine Driowya et al. (2016) found that specific quinazolinone compounds inhibited tubulin assembly and possessed potent anticancer activity in various cancer cell lines.
Antioxidant Properties
The antioxidant properties of quinazolinone derivatives have been evaluated, providing insights into their potential therapeutic applications. Research by Janez Mravljak et al. (2021) demonstrated that certain quinazolinone compounds exhibited potent antioxidant activities and promising metal-chelating properties.
Antifertility Properties and Blood Pressure Effects
Quinazolinone compounds have been studied for their potential antifertility properties and effects on blood pressure. For example, a study by S. Saksena et al. (1972) investigated the antifertility properties of various quinazolinone compounds in female rats, finding that specific compounds exhibited these properties.
Corrosion Inhibition in Mild Steel
Quinazolinone derivatives have been applied in the field of materials science, particularly as corrosion inhibitors for mild steel. A study by N. Errahmany et al. (2020) demonstrated that quinazolinone compounds were effective in inhibiting mild steel corrosion in acidic environments.
Antihistaminic Agents
Quinazolinone compounds have been synthesized and tested for their H1-antihistaminic activity. Research by V. Alagarsamy et al. (2009) identified certain quinazolinone derivatives as potential H1-antihistaminic agents with minimal sedative effects.
DFT Calculations and Molecular Docking Studies
The structural and activity evaluation of quinazolinone derivatives has been enhanced through density functional theory (DFT) calculations and molecular docking studies. For instance, the work by Qing-mei Wu et al. (2022) used these techniques to study the interaction of quinazolinone compounds with proteins and evaluate their inhibitory activity.
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-2-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N3O4S/c1-5-35-23-16-12-22(13-17-23)33-29(34)25-8-6-7-9-26(25)32-30(33)38-18-27-20(4)37-28(31-27)21-10-14-24(15-11-21)36-19(2)3/h6-17,19H,5,18H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJAJPGNWXURSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=C(OC(=N4)C5=CC=C(C=C5)OC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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